molecular formula C24H29NO3 B11052122 Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate

Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate

Cat. No. B11052122
M. Wt: 379.5 g/mol
InChI Key: UAUVYFUXSDLRQP-UHFFFAOYSA-N
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Description

Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate is a complex organic compound that features a furoate ester, an adamantyl group, and a benzylamino moiety

Preparation Methods

The synthesis of Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate typically involves multiple steps. One common method includes the Friedel–Crafts alkylation reaction to introduce the adamantyl group . The benzylamino group can be introduced via reductive amination using titanium (IV) isopropoxide and sodium borohydride . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions under appropriate conditions.

    Friedel–Crafts Alkylation: The adamantyl group can be introduced via Friedel–Crafts alkylation.

Scientific Research Applications

Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity to certain enzymes or receptors. The benzylamino group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of the furoate ester, adamantyl group, and benzylamino moiety, which provides distinct chemical and physical properties.

properties

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]furan-3-carboxylate

InChI

InChI=1S/C24H29NO3/c1-27-23(26)20-10-22(24-11-17-7-18(12-24)9-19(8-17)13-24)28-21(20)15-25-14-16-5-3-2-4-6-16/h2-6,10,17-19,25H,7-9,11-15H2,1H3

InChI Key

UAUVYFUXSDLRQP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(OC(=C1)C23CC4CC(C2)CC(C4)C3)CNCC5=CC=CC=C5

Origin of Product

United States

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